molecular formula C11H12OS B12795438 2-Propenal, 2-((methylthio)methyl)-3-phenyl- CAS No. 1374790-21-2

2-Propenal, 2-((methylthio)methyl)-3-phenyl-

Cat. No.: B12795438
CAS No.: 1374790-21-2
M. Wt: 192.28 g/mol
InChI Key: QJDHQEQDIWDMOT-XFFZJAGNSA-N
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Description

2-Propenal, 2-((methylthio)methyl)-3-phenyl- is an organic compound with a complex structure that includes a propenal group, a methylthio group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenal, 2-((methylthio)methyl)-3-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-propenal with a methylthio group and a phenyl group in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of 2-Propenal, 2-((methylthio)methyl)-3-phenyl- may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and automated control systems ensures consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Propenal, 2-((methylthio)methyl)-3-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

2-Propenal, 2-((methylthio)methyl)-3-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenal, 2-((methylthio)methyl)-3-phenyl- involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Propenal, 2-methyl-: This compound has a similar structure but lacks the phenyl group.

    2-Propenal, 3-phenyl-: This compound lacks the methylthio group.

    2-Propenal, 2-((methylthio)methyl)-: This compound lacks the phenyl group.

Uniqueness

2-Propenal, 2-((methylthio)methyl)-3-phenyl- is unique due to the presence of both the methylthio and phenyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in research and industry.

Properties

CAS No.

1374790-21-2

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

(Z)-2-(methylsulfanylmethyl)-3-phenylprop-2-enal

InChI

InChI=1S/C11H12OS/c1-13-9-11(8-12)7-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b11-7-

InChI Key

QJDHQEQDIWDMOT-XFFZJAGNSA-N

Isomeric SMILES

CSC/C(=C\C1=CC=CC=C1)/C=O

Canonical SMILES

CSCC(=CC1=CC=CC=C1)C=O

density

1.080-1.085

physical_description

viscous yellow liquid

solubility

insoluble in water;  miscible in fats

Origin of Product

United States

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